1-Benzhydryl-3-iodoazetidine structure and IUPAC name
1-Benzhydryl-3-iodoazetidine structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Benzhydryl-3-iodoazetidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document outlines its chemical structure, nomenclature, physicochemical properties, and a detailed synthetic protocol.
Compound Identification
1-Benzhydryl-3-iodoazetidine is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in various biologically active compounds. The benzhydryl group (diphenylmethyl) at the nitrogen atom provides steric bulk and influences the molecule's overall properties. The iodine atom at the 3-position serves as a versatile functional group for further chemical transformations, such as cross-coupling reactions.
Chemical Structure:
IUPAC Name: 1-(diphenylmethyl)-3-iodoazetidine[1]
Synonyms:
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N-Benzhydryl-3-iodoazetidine[1]
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Azetidine, 1-(diphenylmethyl)-3-iodo-[1]
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3-Iodo-N-benzhydrylazetidine[1]
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1-Diphenylmethyl-3-iodoazacyclobutane[1]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 125735-40-2 | [1] |
| Molecular Formula | C16H16IN | [1] |
| Molecular Weight | 349.21 g/mol | [1] |
Experimental Protocols
The synthesis of 1-Benzhydryl-3-iodoazetidine can be achieved via a two-step process starting from benzhydrylamine and epichlorohydrin. The first step involves the formation of the precursor, 1-benzhydrylazetidin-3-ol, which is subsequently iodinated.
Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride
A common method for the synthesis of the precursor alcohol involves the reaction of benzhydrylamine with epichlorohydrin followed by cyclization.
Procedure:
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Prepare a solution of benzhydrylamine in an appropriate organic solvent (e.g., ethanol, propanol).
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Slowly add epichlorohydrin to the solution while maintaining a controlled temperature, typically between 20-25°C. The molar ratio of benzhydrylamine to epichlorohydrin is generally around 1:1.3.
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The reaction mixture is stirred for an extended period (e.g., 48-72 hours) at room temperature, followed by a period of reflux to drive the cyclization.
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The resulting 1-benzhydryl-3-hydroxylazetidine can be isolated and purified. For the hydrochloride salt, the reaction mixture can be treated with hydrochloric acid to precipitate the product as white crystals.
Iodination of 1-Benzhydrylazetidin-3-ol
While a specific protocol for the iodination of 1-benzhydrylazetidin-3-ol is not detailed in the provided search results, a general procedure can be adapted from the synthesis of structurally similar compounds like 1-Boc-3-iodoazetidine. This reaction typically involves the activation of the hydroxyl group followed by nucleophilic substitution with an iodide source.
Proposed Procedure:
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Dissolve 1-benzhydrylazetidin-3-ol in an appropriate aprotic solvent (e.g., toluene, dichloromethane).
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To this solution, sequentially add imidazole, triphenylphosphine, and iodine. These reagents form a phosphonium iodide intermediate which facilitates the conversion of the alcohol to the iodide.
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The reaction mixture is heated (e.g., to 100°C) for a period to ensure complete conversion.
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Upon completion, the reaction is cooled to room temperature and quenched, for instance, by pouring it into an aqueous sodium bicarbonate solution.
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Excess triphenylphosphine can be quenched by the addition of iodine until a persistent iodine color is observed in the organic layer.
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The organic layer is separated, washed with saturated aqueous sodium thiosulfate to remove excess iodine, and dried over an anhydrous salt like sodium sulfate.
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The crude product can be purified by silica gel column chromatography to afford 1-Benzhydryl-3-iodoazetidine.
Synthetic Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis of 1-Benzhydryl-3-iodoazetidine from its starting materials.
Caption: Synthetic pathway for 1-Benzhydryl-3-iodoazetidine.

